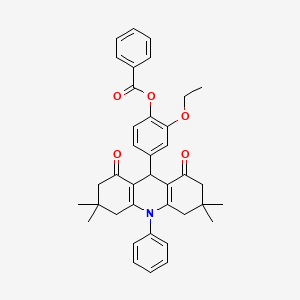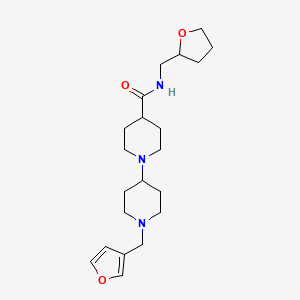![molecular formula C19H30N2O3S B6099191 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6099191.png)
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol, also known as MTMEP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol involves the inhibition of beta-adrenergic receptors. This leads to a reduction in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. By blocking these receptors, this compound can reduce heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. In addition, this compound has been found to improve endothelial function and reduce the risk of atherosclerosis.
実験室実験の利点と制限
One of the main advantages of using 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the sympathetic nervous system and its effects on various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several potential future directions for research on 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol. One area of interest is its potential use as a treatment for hypertension and other cardiovascular diseases. Additionally, further studies are needed to explore its anti-tumor and anti-inflammatory properties and to determine its safety and efficacy in clinical trials. Finally, research could focus on developing new derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its well-established mechanism of action and various pharmacological properties make it a useful tool for scientific research. However, further studies are needed to fully understand its potential benefits and limitations.
合成法
The synthesis of 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol involves the reaction of 4-(4-chlorobenzyl)morpholine with 2-methoxy-4-(pyrrolidin-1-ylmethyl)phenol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thiomorpholine to yield this compound.
科学的研究の応用
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to have a protective effect on the cardiovascular system and has been studied as a potential treatment for hypertension.
特性
IUPAC Name |
1-[2-methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-23-19-12-16(13-20-6-2-3-7-20)4-5-18(19)24-15-17(22)14-21-8-10-25-11-9-21/h4-5,12,17,22H,2-3,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRASDIFQJUJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC2)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)

![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6099159.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)
![1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B6099175.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6099181.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6099187.png)
![N-[4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)phenyl]acetamide](/img/structure/B6099194.png)
![9-(3-methoxyphenyl)-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6099212.png)
![2-(4-methoxyphenoxy)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6099216.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6099226.png)